![molecular formula C16H20N4O4 B2855880 (3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034480-56-1](/img/structure/B2855880.png)
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound. It has been studied in the context of cancer therapy, particularly as a potential inhibitor of BRD4 . BRD4 inhibitors have shown promise in cancer therapy, and this compound is part of ongoing research to develop more effective treatments .
Synthesis Analysis
In one study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 . The compound DDT26, which is similar to the compound , exhibited a potent inhibitory effect on BRD4 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and specific to the context in which they are used. In the context of BRD4 inhibition, the compound has demonstrated significant anti-proliferative activity against certain cell lines .Aplicaciones Científicas De Investigación
Synthesis and Crystallography
This compound has been synthesized and characterized by spectroscopy, with its structure determined by single crystal X-ray diffraction. The use of Density Functional Theory (DFT) with the B3LYP method and a 6-311+G(2d,p) basis set allows for the calculation of the optimized structure of the molecule, providing insights into its electronic properties and potential reactivity .
Drug Design and Pharmacology
Derivatives of this compound have been evaluated as potent inhibitors of BRD4, a protein that plays a key role in cancer progression. Specifically, these derivatives have shown significant promise in anti-breast cancer activity, particularly against triple-negative breast cancer (TNBC), which is known for its aggressive nature and lack of targeted therapies .
Mecanismo De Acción
Target of Action
The primary target of this compound is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the process of cell growth and division.
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory activity against BRD4, with an IC 50 value of 0.237 ± 0.093 μM .
Result of Action
The compound demonstrates significant anti-proliferative activity against certain cell lines . It has been shown to modulate the expression of certain proteins, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in certain cells .
Action Environment
The therapeutic efficacy of this compound in cancer therapy varies depending on the cancer subtype, particularly in the treatment of TNBC (Triple-Negative Breast Cancer) . This suggests that the compound’s action, efficacy, and stability might be influenced by environmental factors such as the specific type of cancer cells present.
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential as a BRD4 inhibitor, as well as investigation into its effects on other types of cancer or diseases . The development of novel therapeutic agents with different mechanisms of action is a pressing need in cancer treatment .
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-10-13(11(2)24-19-10)16(21)20-8-4-5-12(9-20)23-15-14(22-3)17-6-7-18-15/h6-7,12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHVQZKUTDUDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.